molecular formula C10H12O B073290 1-(3,5-Dimethylphenyl)ethanone CAS No. 1335-42-8

1-(3,5-Dimethylphenyl)ethanone

Cat. No. B073290
CAS RN: 1335-42-8
M. Wt: 148.2 g/mol
InChI Key: BKIHFZLJJUNKMZ-UHFFFAOYSA-N
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Description

1-(3,5-Dimethylphenyl)ethanone, also known as piperonyl methyl ketone (PMK), is a chemical compound that is used in the synthesis of various drugs and pharmaceuticals. PMK is a white crystalline powder with a molecular weight of 178.24 g/mol. It is a versatile intermediate that is widely used in the production of amphetamines, MDMA, and other psychoactive drugs.

Mechanism Of Action

The mechanism of action of PMK is not well understood. However, it is believed to act as a precursor for the synthesis of various psychoactive drugs, including amphetamines and MDMA. PMK is converted into the corresponding amine derivative, which then undergoes further reactions to form the final product.

Biochemical And Physiological Effects

PMK itself has no significant biochemical or physiological effects. However, its derivatives, such as amphetamines and MDMA, are known to have stimulant and psychoactive effects. These drugs increase the release of dopamine and norepinephrine in the brain, leading to feelings of euphoria, increased energy, and heightened alertness.

Advantages And Limitations For Lab Experiments

PMK is a versatile intermediate that has several advantages in lab experiments. It is readily available and relatively inexpensive, making it an attractive starting material for the synthesis of various drugs and pharmaceuticals. However, PMK is also a controlled substance in many countries, which limits its availability and use in certain lab experiments.

Future Directions

There are several future directions for the research and development of PMK. One area of interest is the synthesis of new drugs and pharmaceuticals using PMK as a starting material. Another area of interest is the development of new synthetic methods for the production of PMK and its derivatives. Additionally, there is a need for further research into the mechanism of action of PMK and its derivatives, as well as their biochemical and physiological effects.

Scientific Research Applications

PMK has several applications in scientific research. It is used as a starting material in the synthesis of various drugs and pharmaceuticals. It is also used as a reagent in organic synthesis and as a standard in analytical chemistry. PMK has been used in the development of new drugs for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.

properties

IUPAC Name

1-(3,5-dimethylphenyl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O/c1-7-4-8(2)6-10(5-7)9(3)11/h4-6H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKIHFZLJJUNKMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)C(=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80928152
Record name 1-(3,5-Dimethylphenyl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80928152
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3,5-Dimethylphenyl)ethanone

CAS RN

1335-42-8, 5379-16-8
Record name Ethanone, 1-(dimethylphenyl)-
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethanone, 1-(dimethylphenyl)-
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 1-(3,5-Dimethylphenyl)ethan-1-one
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(dimethylphenyl)ethan-1-one
Source European Chemicals Agency (ECHA)
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Record name 1-(3,5-dimethylphenyl)ethan-1-one
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

145 g. (0.41 mole ) of tris (acetylacetonato) iron (III) is added to a solution of 2.247 kg. (≤13.32 moles) of crude Compound CXXII containing some residual toluene (from Step 1) in 4.0 l. of dry tetrahydrofuran (dried over 3 Å. molecular sieves) at 20°-25° C., the reaction mixture is cooled to -15° C. with stirring under nitrogen, a solution of 1.096 kg. (14.65 moles) of methylmagnesium chloride in tetrahydrofuran (2.9M.) is added over a 2.5 hour period at a rate such that the temperature of the reaction mixture does not exceed 0° C. with stirring under nitrogen, and the reaction mixture is stirred at -10°-0° C. for 2 hours under nitrogen and quenched by portionwise siphoning into a mixture of 3 l. of saturated ammonium chloride solution and 250 ml. of concentrated (12M.) hydrochloric acid precooled to 5° C. The reaction vessel is washed sequentially with 1 l. of saturated ammonium chloride solution and 1 l. of tetrahydrofuran, the washes are combined with the reaction mixture, and the organic phase is separated. The aqueous phase is washed with 1 l. of tetrahydrofuran, and the washing is combined with the organic phase. The combined organic solution is washed with 2 l. of saturated sodium chloride solution, dried over 2.0 kg. of anhydrous sodium sulfate and filtered. The filter pad is washed three times with 500 ml. portions of tetrahydrofuran, the washings are added to the filtrate, and the solvent is evaporated at reduced pressure and 45° C. The resulting red oil is fractionally vacuum distilled through a 15 cm. Vigreux column to yield the 98.74% pure product as a colorless oil (896 g.). B.p. 68°-69° C./0.65 mm. Hg. Also obtained is 232 g. of 86.8% pure product. B.p. 60°-68° C./0.65 mm. Hg. Total yield, Steps 1 and 2, 55%.
[Compound]
Name
crude Compound
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Reaction Step One
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14.65 mol
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0.41 mol
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Yield
98.74%

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